molecular formula C23H22ClFO5 B11140838 ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11140838
M. Wt: 432.9 g/mol
InChI Key: RVGDBSISYHEQAD-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the 2-chloro-4-fluorobenzyl group, and the esterification of the propanoate moiety. Common synthetic routes may involve:

    Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chloro-4-fluorobenzyl Group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced using reagents like 2-chloro-4-fluorobenzyl chloride.

    Esterification: The final step involves the esterification of the propanoate group using reagents like ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
  • Methyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22ClFO5

Molecular Weight

432.9 g/mol

IUPAC Name

ethyl 3-[7-[(2-chloro-4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H22ClFO5/c1-4-28-21(26)10-8-18-13(2)17-7-9-20(14(3)22(17)30-23(18)27)29-12-15-5-6-16(25)11-19(15)24/h5-7,9,11H,4,8,10,12H2,1-3H3

InChI Key

RVGDBSISYHEQAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C)OC1=O)C

Origin of Product

United States

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